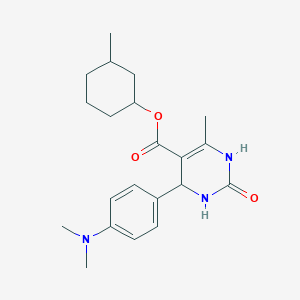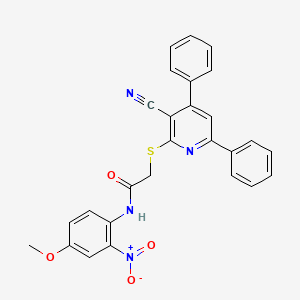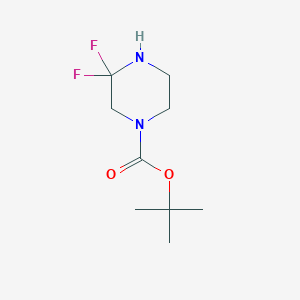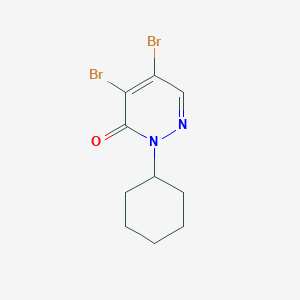
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclohexyl group in its structure suggests potential for unique chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one typically involves the bromination of a precursor pyridazinone compound. A common synthetic route might include:
Starting Material: 2-cyclohexylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and brominating agent, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 2-cyclohexylpyridazin-3(2H)-one.
Oxidation Reactions: Oxidation can modify the cyclohexyl group or the pyridazinone ring, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 2-cyclohexylpyridazin-3(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylpyridazin-3(2H)-one: Lacks the bromine atoms, potentially less reactive.
4,5-Dichloro-2-cyclohexylpyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Similar bromination but with a phenyl group instead of a cyclohexyl group.
Uniqueness
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is unique due to the combination of bromine atoms and a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with specific properties.
Properties
Molecular Formula |
C10H12Br2N2O |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
4,5-dibromo-2-cyclohexylpyridazin-3-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
KZDIRNHTYIQKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


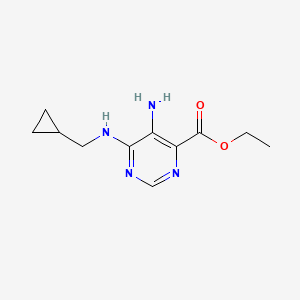
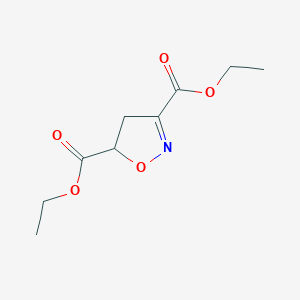
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
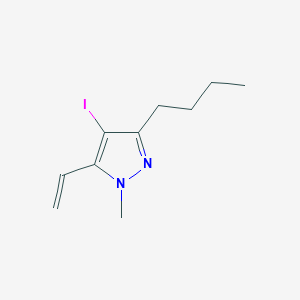
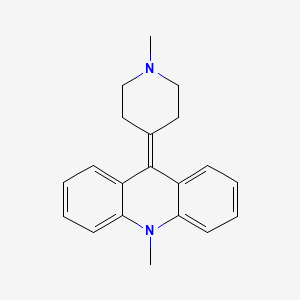
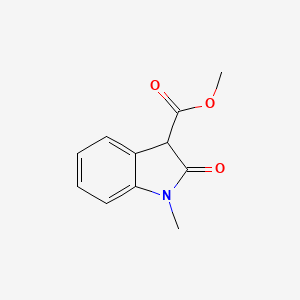
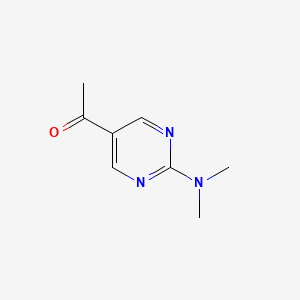
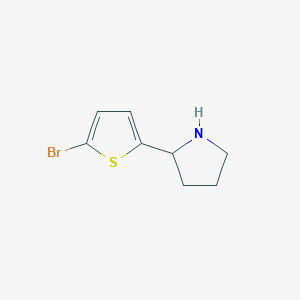

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
